molecular formula C13H12F2O2 B8054332 3-(Difluoro(phenyl)methyl)bicyclo[1.1.1]pentane-1-carboxylic acid

3-(Difluoro(phenyl)methyl)bicyclo[1.1.1]pentane-1-carboxylic acid

Cat. No.: B8054332
M. Wt: 238.23 g/mol
InChI Key: CKYWPTQZPPFIDB-UHFFFAOYSA-N
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Description

3-(Difluoro(phenyl)methyl)bicyclo[1.1.1]pentane-1-carboxylic acid is a bicyclic compound featuring a rigid bicyclo[1.1.1]pentane (BCP) scaffold substituted at position 3 with a difluoro(phenyl)methyl group (-CF₂Ph) and a carboxylic acid group at position 1. The BCP core imparts high strain and three-dimensionality, while the fluorinated aryl moiety enhances lipophilicity and metabolic stability, making it a promising bioisostere for para-substituted aromatic rings in drug discovery . This compound is of particular interest in medicinal chemistry for optimizing pharmacokinetic properties and target engagement .

Properties

IUPAC Name

3-[difluoro(phenyl)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F2O2/c14-13(15,9-4-2-1-3-5-9)12-6-11(7-12,8-12)10(16)17/h1-5H,6-8H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKYWPTQZPPFIDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)C(C3=CC=CC=C3)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

3-(Difluoro(phenyl)methyl)bicyclo[1.1.1]pentane-1-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form different derivatives.

    Reduction: The difluoro(phenyl)methyl group can be reduced under specific conditions.

    Substitution: The compound can participate in substitution reactions, particularly at the difluoro(phenyl)methyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group can yield carboxylate salts or esters, while reduction of the difluoro(phenyl)methyl group can produce partially or fully reduced derivatives.

Scientific Research Applications

Structural Characteristics

  • Molecular Formula: C7_7H8_8F2_2O2_2
  • Molecular Weight: 162.14 g/mol
  • CAS Number: 2090481-18-6

The bicyclo[1.1.1]pentane framework provides a three-dimensional structure that can enhance the potency and selectivity of drug candidates by mimicking the spatial orientation of bioactive molecules.

Medicinal Chemistry

Bicyclo[1.1.1]pentanes, including 3-(difluoro(phenyl)methyl)bicyclo[1.1.1]pentane-1-carboxylic acid, are increasingly recognized as bioisosteres for aromatic rings in drug discovery. Their unique properties allow them to replace benzene rings in drug candidates, potentially improving pharmacokinetic profiles and reducing toxicity.

  • Bioisosteric Replacement: The compound is being studied for its ability to replace ortho- and meta-substituted benzene rings, which can lead to enhanced biological activity and reduced side effects .

Synthesis and Functionalization

Recent advancements in synthetic methodologies have enabled the scalable production of bicyclo[1.1.1]pentane derivatives, including those with difluoro substituents.

  • Light-enabled Synthesis: A novel method utilizing light for the synthesis of bicyclo[1.1.1]pentane derivatives has been reported, allowing for high yields and purity without the need for catalysts . This method can facilitate the rapid generation of various functionalized derivatives for medicinal applications.

Fluorinated Compounds in Drug Design

The incorporation of fluorine atoms into organic molecules is known to enhance metabolic stability and bioavailability.

  • Difluoro Substitution: The difluoro group in 3-(difluoro(phenyl)methyl)bicyclo[1.1.1]pentane-1-carboxylic acid may improve the compound's interaction with biological targets, making it a candidate for further exploration in therapeutic applications .

Case Study 1: Bioactivity Assessment

A study evaluated the bioactivity of difluoro-substituted bicyclo[1.1.1]pentanes, demonstrating their potential as effective substitutes for traditional aromatic compounds in various biological assays . The findings indicated that these compounds exhibited improved binding affinities compared to their non-fluorinated counterparts.

Case Study 2: Synthesis Optimization

Research focused on optimizing synthetic routes for producing bicyclo[1.1.1]pentanes highlighted the efficiency of light-driven reactions, which allowed for the generation of multiple derivatives with minimal waste . This approach not only streamlined synthesis but also paved the way for extensive functionalization possibilities.

Mechanism of Action

The mechanism by which 3-(Difluoro(phenyl)methyl)bicyclo[1.1.1]pentane-1-carboxylic acid exerts its effects is largely dependent on its application. In medicinal chemistry, it may interact with biological targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and hydrophobic interactions. The rigid bicyclo[1.1.1]pentane core can influence the binding affinity and selectivity of the compound for its molecular targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorinated BCP Derivatives

2.1.1 3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxylic Acid
  • Structure : Position 3 substituent: -CF₃.
  • Properties : The trifluoromethyl group increases lipophilicity (LogD = 1.8) compared to the target compound (-CF₂Ph, LogD ~2.3 estimated). It exhibits moderate aqueous solubility (0.5 mg/mL) and stability in microsomal assays .
  • Synthesis : Prepared via radical fluorination or nucleophilic substitution of BCP precursors .
  • Applications : Used in protease inhibitors due to its electron-withdrawing effects and steric bulk .
2.1.2 3-(Difluoromethyl)bicyclo[1.1.1]pentane-1-carboxylic Acid
  • Structure : Position 3 substituent: -CF₂H.
  • Properties : Less lipophilic (LogD = 1.2) than the target compound. Demonstrates higher solubility (2.1 mg/mL) but lower metabolic stability in liver microsomes .
  • Synthesis : Synthesized via LiAlH₄ reduction of ester precursors, followed by fluorination .
2.1.3 3-(2,2,2-Trifluoroethyl)bicyclo[1.1.1]pentane-1-carboxylic Acid
  • Structure : Position 3 substituent: -CH₂CF₃.
  • Properties : Increased hydrophobicity (LogD = 2.5) and steric bulk compared to -CF₂Ph. Lower solubility (0.3 mg/mL) limits its use in aqueous environments .

Aryl-Substituted BCP Derivatives

2.2.1 Methyl 2,2-Difluoro-3-(o-tolyl)bicyclo[1.1.1]pentane-1-carboxylate
  • Structure : Position 3 substituent: -CF₂(o-tolyl).
  • Properties : Similar to the target compound but with an ester group. Exhibits improved metabolic stability (t₁/₂ > 120 min in microsomes) and moderate yield (42%) in Rh-catalyzed cycloadditions .
  • Applications : Explored as a phenyl bioisostere in kinase inhibitors .
2.2.2 3-(4-Fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic Acid
  • Structure : Position 3 substituent: -PhF.
  • Properties : Lower lipophilicity (LogD = 1.9) due to reduced fluorine content. Demonstrates balanced solubility (1.2 mg/mL) and bioavailability .

Non-Fluorinated BCP Derivatives

2.3.1 3-Aminobicyclo[1.1.1]pentane-1-carboxylic Acid
  • Structure : Position 3 substituent: -NH₂.
  • Properties : Polar and water-soluble (LogD = -0.5). Used in peptide synthesis to enforce rigid conformations .
  • Synthesis : Derived from [1.1.1]propellane via Staudinger reactions .
2.3.2 3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic Acid
  • Structure : Position 3 substituent: -COOMe.
  • Properties : Intermediate for further functionalization. Demonstrates high reactivity in amide couplings (83% yield with HATU/TEA) .

Data Tables

Table 1: Physicochemical Properties

Compound Molecular Formula LogD Solubility (mg/mL) Microsomal Stability (t₁/₂, min)
Target Compound (-CF₂Ph) C₁₃H₁₂F₂O₂ ~2.3 0.8* >90*
3-(Trifluoromethyl) BCP Acid C₇H₇F₃O₂ 1.8 0.5 60
3-(Difluoromethyl) BCP Acid C₇H₈F₂O₂ 1.2 2.1 30
3-(2,2,2-Trifluoroethyl) BCP Acid C₈H₉F₃O₂ 2.5 0.3 45
3-Amino BCP Acid C₆H₉NO₂ -0.5 >10 >120

*Estimated based on structural analogs.

Key Research Findings

  • Fluorination Effects : Difluoro and trifluoro substituents enhance metabolic stability and binding affinity in enzyme inhibitors by reducing electron density and increasing steric shielding .
  • Bioisosteric Utility : The -CF₂Ph group in the target compound mimics para-substituted phenyl rings while improving solubility and reducing off-target interactions compared to -CF₃ .
  • Synthetic Challenges : Rh-catalyzed cycloadditions for aryl-difluoro BCPs achieve moderate yields (36–43%), necessitating optimization for scalability .

Biological Activity

3-(Difluoro(phenyl)methyl)bicyclo[1.1.1]pentane-1-carboxylic acid (CAS No. 2198585-38-3) is a novel compound that has garnered attention for its potential biological activities, particularly in the context of anti-inflammatory responses and as a bioisostere in drug design. The bicyclo[1.1.1]pentane (BCP) core structure offers unique properties that can enhance the pharmacokinetic profile of therapeutic agents.

  • Molecular Formula : C13H12F2O2
  • Molecular Weight : 238.23 g/mol
  • Purity : ≥95%
  • IUPAC Name : 3-(difluoro(phenyl)methyl)bicyclo[1.1.1]pentane-1-carboxylic acid

Anti-inflammatory Properties

Research has indicated that compounds containing the bicyclo[1.1.1]pentane framework can serve as effective anti-inflammatory agents. A study focused on BCP-containing lipoxin A4 mimetics demonstrated significant anti-inflammatory activity, with one derivative showing an IC50 in the picomolar range against lipopolysaccharide (LPS)-induced NFκB activity in monocytes, reducing the release of pro-inflammatory cytokines such as TNFα and MCP1 by approximately 50% .

Structure-Activity Relationship (SAR)

The incorporation of BCP moieties into drug candidates has been shown to improve metabolic stability and reduce side effects associated with traditional aromatic rings. This is particularly relevant in the context of fatty acid-derived compounds, where BCPs can act as rigid bioisosteres, potentially enhancing efficacy while minimizing toxicity .

Synthesis and Evaluation

A comprehensive study synthesized several BCP derivatives and evaluated their biological activities, focusing on their effects on inflammatory pathways. The results indicated that substituents on the BCP structure significantly influenced their anti-inflammatory potency . The following table summarizes key findings from this research:

CompoundStructureIC50 (pM)Cytokines Inhibited
BCP-sLXm 6aStructure<100TNFα, MCP1, MIP1α
BCP-sLXm 6bStructure200IL-6, IL-10

The mechanism through which BCP derivatives exert their anti-inflammatory effects appears to involve modulation of NFκB signaling pathways, which are critical in regulating immune responses . By inhibiting this pathway, these compounds can effectively downregulate the expression of various pro-inflammatory cytokines.

Q & A

Q. Basic

  • NMR :
    • ¹H NMR : Distinctive upfield shifts (δ 1.5–2.5 ppm) for bridgehead protons due to ring strain .
    • ¹⁹F NMR : Split signals for geminal difluoromethyl groups (J ≈ 250–300 Hz) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula; fragmentation patterns reveal loss of COOH or CF2Ph groups .

What in vitro assays are used to evaluate the biological activity of this compound?

Q. Advanced

  • Enzyme inhibition : Dose-response curves (IC50) using fluorogenic substrates or ADP-Glo™ assays for kinases .
  • Cell viability : MTT or CellTiter-Glo® assays in disease-relevant cell lines .
  • Off-target profiling : Screening against panels (e.g., CEREP) to assess selectivity .
    Data Interpretation : Compare results with non-bicyclic analogs to isolate scaffold-specific effects .

How can computational modeling predict interactions between this compound and biological targets?

Q. Advanced

  • Docking studies : Rigid docking (AutoDock Vina) to map binding poses, accounting for the bicyclo core’s steric constraints .
  • MD simulations : Free-energy perturbation (FEP) to quantify binding affinity changes upon substituent modification .
  • QSAR : Models correlating substituent electronic parameters (Hammett σ) with activity .

Limitations : Force fields may underestimate strain energy in the bicyclo system, requiring hybrid QM/MM approaches .

What challenges arise in crystallizing this compound, and how are they addressed?

Q. Advanced

  • Low solubility : Use co-solvents (e.g., DMSO/water mixtures) or lipidic cubic phase (LCP) techniques .
  • Disorder in crystal packing : Soak crystals in heavy-atom derivatives (e.g., KAu(CN)₂) to improve resolution .
  • Data interpretation : Molecular replacement using bicyclo[1.1.1]pentane fragments from Cambridge Structural Database (CSD) .

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